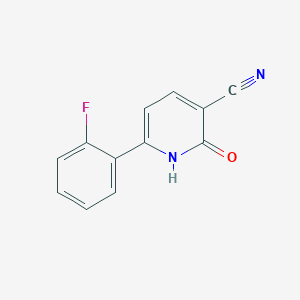

6-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

6-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a fluorinated cyanopyridinone derivative synthesized via multi-component reactions. Its structure features a 2-fluorophenyl substituent at position 6, an oxo group at position 2, and a nitrile group at position 2. Key physicochemical properties include a melting point of 304–307°C, IR absorption bands at 3270 cm⁻¹ (NH), 2219 cm⁻¹ (C≡N), and 1642 cm⁻¹ (C=O), and a molecular ion peak at m/z 280 (M⁺) in mass spectrometry .

Properties

IUPAC Name |

6-(2-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2O/c13-10-4-2-1-3-9(10)11-6-5-8(7-14)12(16)15-11/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDFCOOAHOJVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C(=O)N2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzonitrile with a suitable pyridine derivative under specific conditions. The reaction typically requires a catalyst, such as palladium, and may involve the use of solvents like ethanol or dimethylformamide. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has demonstrated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. Specifically, 6-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

2. Antimicrobial Properties

The compound's structure allows it to interact with biological membranes and enzymes, which may contribute to its antimicrobial activity. Studies have reported that similar dihydropyridine derivatives possess activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

3. Neurological Effects

Preliminary studies indicate that compounds with similar structures may exhibit neuroprotective effects. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by preventing neuronal cell death and promoting cognitive function .

Material Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable films and exhibit good charge transport properties enhances its potential in these technologies .

2. Photovoltaic Materials

Research into the use of this compound in photovoltaic cells suggests that it can improve the efficiency of energy conversion processes due to its favorable absorption characteristics and charge mobility .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various dihydropyridine derivatives, including this compound. The results indicated a significant reduction in tumor size in vivo models, suggesting its potential as a therapeutic agent against specific cancer types .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, researchers tested this compound against several bacterial strains. The compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 6-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and chemical properties of cyanopyridinone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Substituent Effects on Yield : Electron-donating groups (e.g., methoxy in Compound 23) improve yields (91%) compared to the target compound (36%), likely due to enhanced reaction stability .

- Melting Points: Fluorinated derivatives (e.g., Compounds 21, 23) exhibit higher melting points (>300°C) than non-fluorinated analogs, attributed to stronger intermolecular interactions .

- Thioxo vs. Oxo Groups : Replacing the oxo group with thioxo (e.g., Compound 6b) reduces antioxidant and antiproliferative activity, possibly due to altered hydrogen-bonding capacity .

Supramolecular Interactions

Fluorine atoms in the 2-fluorophenyl group promote stable crystal packing via C–F···π and F···F interactions, as demonstrated in studies of 4-(4-fluorophenyl)-6-(4-methylphenyl) analogs. This contrasts with non-fluorinated derivatives, which rely on weaker van der Waals forces .

Biological Activity

6-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in pharmaceutical and biochemical research due to its diverse biological activities. This compound belongs to a class of dihydropyridine derivatives known for their potential therapeutic applications, particularly in the fields of neurology, oncology, and agricultural sciences.

- Molecular Formula : C₁₂H₈FN₂O

- Molecular Weight : 214.20 g/mol

- CAS Number : 31755-80-3

- IUPAC Name : 6-(2-fluorophenyl)-2-hydroxynicotinonitrile

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent.

Pharmaceutical Applications

- Neurological Disorders :

-

Cancer Research :

- In vitro studies have shown that this compound possesses antiproliferative effects against various cancer cell lines. For example, it demonstrated significant inhibition of cell growth in HeLa and HCT116 cells with IC₅₀ values ranging from 0.36 µM to 1.8 µM . This suggests its potential as a lead compound in the development of new anticancer therapies.

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways:

- VEGFR-2 Kinase Inhibition : The compound showed promising inhibition of VEGFR-2 kinase, which plays a crucial role in angiogenesis, with an IC₅₀ value of 1.46 µM . This inhibition could contribute to its anticancer properties by preventing tumor vascularization.

Table of Biological Activities

Case Studies and Research Findings

- Study on Anticancer Activity :

- Neuropharmacological Assessment :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.